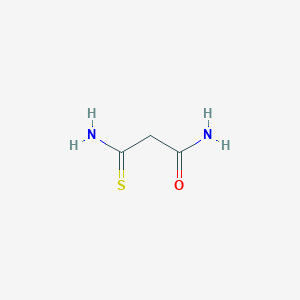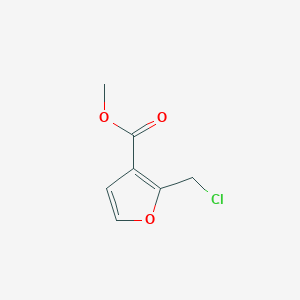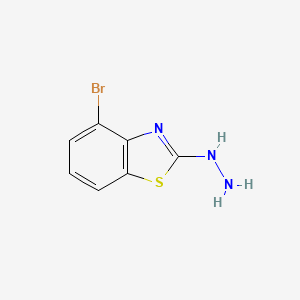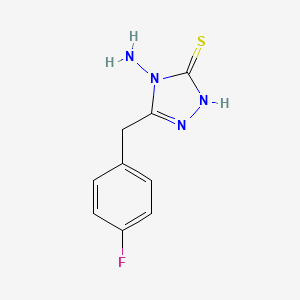
4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol
説明
The compound "4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its broad biological and pharmacological activities. These activities include antibacterial, antifungal, anticancer, and herbicidal properties, as discussed in the context of various triazole derivatives . The presence of a fluorobenzyl group in the molecule suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of a related compound involved the treatment of an amino-triazole-thione with a dimethoxybenzaldehyde . Another example is the condensation of a basic triazole nucleus with benzaldehyde to form a Schiff base . The synthesis of the compound of interest would likely follow similar synthetic pathways, involving key intermediates such as amino-triazole-thiones and the use of appropriate aldehydes or ketones to introduce the fluorobenzyl moiety.
Molecular Structure Analysis
Triazole derivatives often exhibit planar ring systems and can form various dihedral angles with substituent benzene rings, as observed in related compounds . The bond lengths and angles within these molecules are typically consistent with those found in similar structures. The presence of hydrogen bonding and other supramolecular interactions, such as C-H...π interactions, can stabilize the crystal structure and influence the overall molecular conformation .
Chemical Reactions Analysis
Triazole derivatives can undergo a range of chemical reactions, including condensation to form Schiff bases and reactions with aldehydes or ketones to introduce additional substituents . The reactivity of the triazole ring can be influenced by the substituents present, with the thione tautomeric form being a key feature in the reactivity profile of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The introduction of a fluorobenzyl group is likely to affect the molecule's lipophilicity, electronic properties, and potential for forming intermolecular interactions. These properties can be characterized using techniques such as IR spectrophotometry, NMR spectroscopy, and elemental analysis . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the energetic feasibility of synthesis, vibrational modes, and electronic transitions . Additionally, the biological activities of these compounds can be explored theoretically to predict their potential as inhibitors of specific enzymes or receptors .
科学的研究の応用
-
Synthesis and Biological Activities of the Optical Isomers of (±)-4-Amino-5-chloro-2-ethoxy-N- [ [4- (4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride)
- Application: This compound, known as Mosapride, is a new and selective gastroprokinetic agent .
- Method: The enantiomers of Mosapride were prepared from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines .
- Results: Mosapride and its enantiomers were found to be essentially equipotent in serotonin 5-HT 4 receptor agonistic activity on the electrically evoked contractions in isolated guinea pig ileum .
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions
- Application: This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
-
Microwave-assisted synthesis of Schiff base derivatives containing indole and triazole
- Application: This research reports the synthesis of twelve novel Schiff base derivatives containing indole and triazole .
- Method: The synthesis was assisted by microwave irradiation, which increased the yields and reduced the reaction time .
- Results: Compared with the conventional method, the yields increased from 59–84 % to 85–96 % and the reaction time was reduced from 24–30 h to 4–8 min .
-
Prokinetics in the Management of Functional Gastrointestinal Disorders
- Application: The compound Mosapride, a benzamide derivative, is used as a prokinetic agent in the management of functional gastrointestinal disorders .
- Method: Mosapride acts as a selective 5-HT 4 agonist in the gastrointestinal tract and does not appear to have any significant affinity for 5-HT 1, 5-HT 2, dopamine D 2, or adrenergic (alpha 1 or alpha 2) receptors .
- Results: The use of Mosapride has shown promise in the treatment of disorders characterized by impaired motility, such as gastro-esophageal reflux, gastroparesis, intestinal pseudo-obstruction, and colonic inertia .
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions
- Application: This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results: This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
-
Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds
- Application: This research focuses on the discovery of new small molecules featuring the privileged pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine scaffolds .
- Method: These small molecules were designed for the inhibition of CDK2, a target for cancer treatment .
- Results: The research led to the discovery of new potential therapeutic agents for cancer treatment .
-
Prokinetics in the Management of Functional Gastrointestinal Disorders
- Application: The compound Mosapride, a benzamide derivative, is used as a prokinetic agent in the management of functional gastrointestinal disorders .
- Method: Mosapride acts as a selective 5-HT 4 agonist in the gastrointestinal tract and does not appear to have any significant affinity for 5-HT 1, 5-HT 2, dopamine D 2, or adrenergic (alpha 1 or alpha 2) receptors .
- Results: The use of Mosapride has shown promise in the treatment of disorders characterized by impaired motility, such as gastro-esophageal reflux (in some instances), gastroparesis, intestinal pseudo-obstruction, and colonic inertia .
-
Synthesis and Biological Activities of the Optical Isomers of (±)-4-Amino-5-chloro-2-ethoxy-N- [ [4- (4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride)
- Application: This compound, known as Mosapride, is a new and selective gastroprokinetic agent .
- Method: The enantiomers of Mosapride were prepared from optically active [4-(4-fluorobenzyl)-2-morpholinyl]methylamines .
- Results: Mosapride and its enantiomers were found to be essentially equipotent in serotonin 5-HT 4 receptor agonistic activity on the electrically evoked contractions in isolated guinea pig ileum .
-
Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo [1,5- c ]pyrimidine scaffolds
- Application: This research focuses on the discovery of new small molecules featuring the privileged pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine scaffolds .
- Method: These small molecules were designed for the inhibition of CDK2, a target for cancer treatment .
- Results: The research led to the discovery of new potential therapeutic agents for cancer treatment .
Safety And Hazards
The safety and hazards associated with “4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol” are not known. However, related compounds have been studied for their safety and hazards4.
将来の方向性
There is no specific information available on the future directions of “4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol”. However, related compounds have shown promise in various fields, including as potential antibacterial agents6.
Please note that this analysis is based on the limited information available and may not fully represent the properties of “4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol”. Further research and studies would be needed for a comprehensive understanding of this compound.
特性
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRRNALZBYGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147445 | |
| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24838164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
151297-84-6 | |
| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



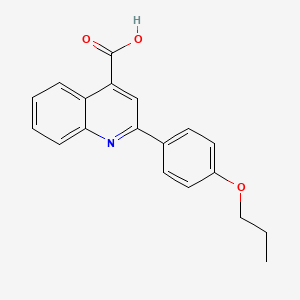
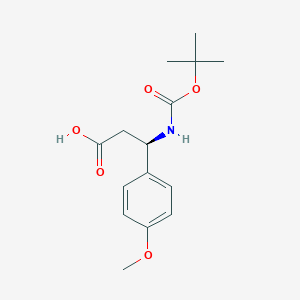
![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)
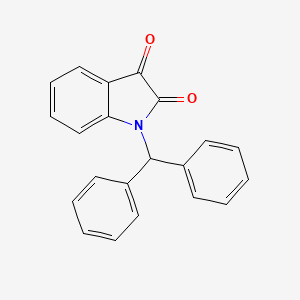
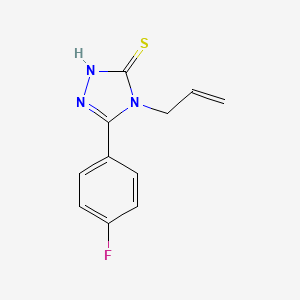
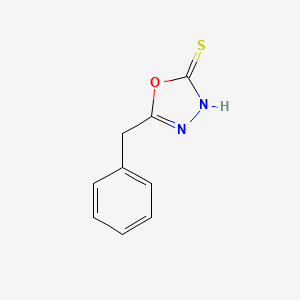
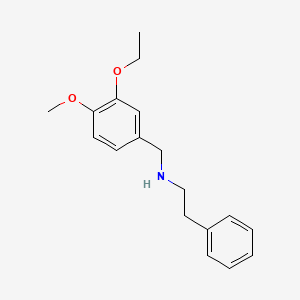
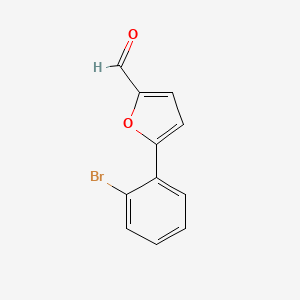
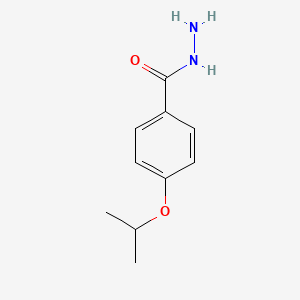
![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)
![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)
